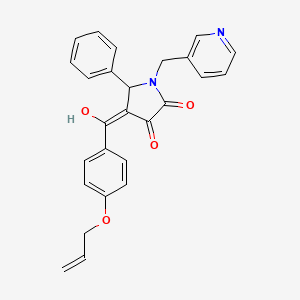![molecular formula C19H19N5O2 B12028446 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-(2-methoxyphenyl)allylidene)propanehydrazide CAS No. 452089-86-0](/img/structure/B12028446.png)
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-(2-methoxyphenyl)allylidene)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a hydrazide group through a methoxyphenyl allylidene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,2,3]triazole moiety: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.
Preparation of the hydrazide: The hydrazide group is introduced by reacting the benzo[d][1,2,3]triazole derivative with hydrazine or a hydrazine derivative.
Coupling with the methoxyphenyl allylidene: The final step involves the condensation of the hydrazide with 3-(2-methoxyphenyl)allylidene under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-benzo[d][1,2,3]triazole derivatives: These compounds share the benzo[d][1,2,3]triazole core and exhibit similar chemical properties.
Methoxyphenyl derivatives: Compounds with a methoxyphenyl group that show comparable reactivity and applications.
Hydrazide derivatives: Molecules containing the hydrazide functional group, which are often used in similar synthetic and biological contexts.
Uniqueness
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(3-(2-methoxyphenyl)allylidene)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to form stable complexes with metals and its diverse reactivity profile make it a valuable compound in various research fields.
Propriétés
Numéro CAS |
452089-86-0 |
|---|---|
Formule moléculaire |
C19H19N5O2 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
3-(benzotriazol-1-yl)-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]propanamide |
InChI |
InChI=1S/C19H19N5O2/c1-26-18-11-5-2-7-15(18)8-6-13-20-22-19(25)12-14-24-17-10-4-3-9-16(17)21-23-24/h2-11,13H,12,14H2,1H3,(H,22,25)/b8-6+,20-13+ |
Clé InChI |
HICHQUGAMVZNPL-XIXYXBKTSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
SMILES canonique |
COC1=CC=CC=C1C=CC=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12028375.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028379.png)
![2-Ethoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12028386.png)
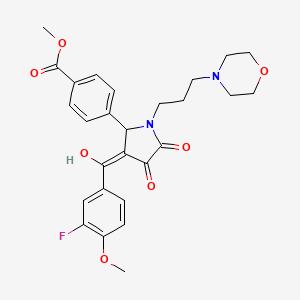
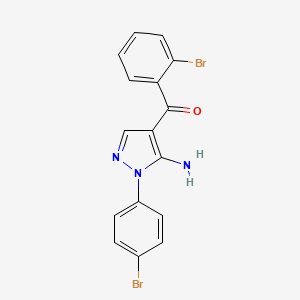
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028394.png)

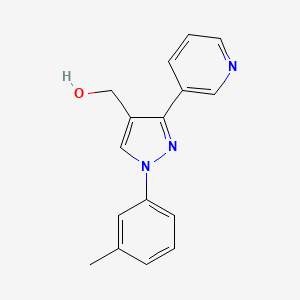
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12028420.png)
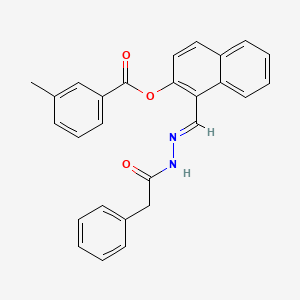
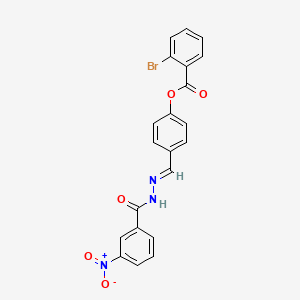

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12028439.png)
